molecular formula C19H23FN4S B14944217 N-(4-fluorobenzyl)-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide

N-(4-fluorobenzyl)-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide

Cat. No.: B14944217
M. Wt: 358.5 g/mol
InChI Key: INGPVSJXPLVRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-FLUOROPHENYL)METHYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBOTHIOAMIDE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyridinyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzyl chloride with piperazine to form N-(4-fluorobenzyl)piperazine. This intermediate is then reacted with 2-(pyridin-2-yl)ethylamine to yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)piperazine: Shares the fluorophenyl-piperazine structure but lacks the pyridinyl ethyl group.

    N-(2-Fluorophenyl)piperazine: Similar structure with a different position of the fluorine atom.

    N-(4-Fluorophenyl)-N’-(2-pyridinyl)urea: Contains both fluorophenyl and pyridinyl groups but with a urea linkage.

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBOTHIOAMIDE is unique due to the combination of its fluorophenyl and pyridinyl ethyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H23FN4S

Molecular Weight

358.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(2-pyridin-2-ylethyl)piperazine-1-carbothioamide

InChI

InChI=1S/C19H23FN4S/c20-17-6-4-16(5-7-17)15-22-19(25)24-13-11-23(12-14-24)10-8-18-3-1-2-9-21-18/h1-7,9H,8,10-15H2,(H,22,25)

InChI Key

INGPVSJXPLVRIY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=S)NCC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.